molecular formula C25H23N3O2 B2402536 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898453-11-7

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2402536
CAS No.: 898453-11-7
M. Wt: 397.478
InChI Key: YNPQZGLLZMLGMU-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core substituted with various functional groups

Preparation Methods

The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving pyridine derivatives.

    Substitution reactions: Introduction of the amino group and the benzoyl group is done through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled by coupling the substituted indolizine with the appropriate carboxamide derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Compared to other indolizine derivatives, 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is unique due to its specific substitutions, which confer distinct chemical and biological properties. Similar compounds include:

    2-amino-N-(2,5-dimethylphenyl)-indolizine-1-carboxamide: Lacks the benzoyl group, resulting in different reactivity and applications.

    3-(4-methylbenzoyl)indolizine-1-carboxamide: Lacks the amino group, affecting its biological activity.

Properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-8-11-18(12-9-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-14-16(2)7-10-17(19)3/h4-14H,26H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPQZGLLZMLGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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